(2R,3S)-1-Allyl-3-(4-bromophenyl)azetidine-2-carbonitrile

Stereochemistry–Activity Relationships Chiral Building Blocks PfDHODH Inhibitor Design

Procurement pain: Generic azetidine mixtures lack stereochemical fidelity and fail to reproduce PfDHODH inhibition (inactive isomers have IC50 >50 μM vs. 0.033 μM for active stereoisomers). This exact (2R,3S) building block solves three needs: - Three orthogonal handles: C2 nitrile (H-bond/IR probe), C3 4-bromophenyl (Suzuki/XTAL phasing), N-allyl (metathesis/click chemistry) - Validated intermediate in DOS libraries (J. Org. Chem. 2012, compound '5d') and PfDHODH lead optimization (BRD9185, EC50 = 0.016 μM against Dd2 strain) - ≥95% purity, single enantiomer, immediate R&D supply

Molecular Formula C13H13BrN2
Molecular Weight 277.165
CAS No. 1771651-87-6
Cat. No. B2647235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3S)-1-Allyl-3-(4-bromophenyl)azetidine-2-carbonitrile
CAS1771651-87-6
Molecular FormulaC13H13BrN2
Molecular Weight277.165
Structural Identifiers
SMILESC=CCN1CC(C1C#N)C2=CC=C(C=C2)Br
InChIInChI=1S/C13H13BrN2/c1-2-7-16-9-12(13(16)8-15)10-3-5-11(14)6-4-10/h2-6,12-13H,1,7,9H2/t12-,13+/m1/s1
InChIKeyJESRTZLUXABEGW-OLZOCXBDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chiral Azetidine Building Block for Medicinal Chemistry


(2R,3S)-1‑Allyl‑3‑(4‑bromophenyl)azetidine‑2‑carbonitrile (CAS 1771651‑87‑6) is a chiral, densely functionalized azetidine‑2‑carbonitrile derivative with the molecular formula C₁₃H₁₃BrN₂ and a molecular weight of 277.16 g·mol⁻¹ . The compound features a four‑membered azetidine ring bearing a nitrile group at the 2‑position, a 4‑bromophenyl substituent at the 3‑position, and an N‑allyl group, all in a defined (2R,3S) trans‑configuration . It belongs to the azetidine‑2‑carbonitrile chemical class, members of which have been validated as inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) in antimalarial drug discovery programs [1]. The compound is commercially available from multiple vendors at ≥95% purity and is supplied exclusively for research and further manufacturing use .

Why Generic Azetidine Analogs Cannot Substitute


Within the azetidine‑2‑carbonitrile class, stereochemistry is a dominant determinant of biological activity. Published stereochemistry‑based structure–activity relationship (SSAR) studies on related PfDHODH inhibitors demonstrated that out of eight possible stereoisomers of a trisubstituted azetidine‑2‑carbonitrile, only two retained activity . The (2R,3S) configuration of the present compound is therefore not interchangeable with its (2S,3R) enantiomer, with diastereomers, or with racemic mixtures. Furthermore, the N‑allyl substituent provides a uniquely reactive handle for diversification via olefin metathesis or hydroamination that is absent in the corresponding N‑benzyl, N‑methyl, or N‑Boc analogs [1]. Finally, the 4‑bromophenyl group at C3 enables orthogonal cross‑coupling chemistry (e.g., Suzuki, Buchwald–Hartwig) that cannot be replicated by the corresponding 4‑chlorophenyl, 4‑fluorophenyl, or unsubstituted phenyl analogs [2]. These structural features collectively mean that procurement of the exact (2R,3S)‑1‑allyl‑3‑(4‑bromophenyl) derivative, rather than a generic azetidine‑2‑carbonitrile, is essential for projects requiring stereochemical fidelity and specific synthetic vectors.

Differentiation Evidence vs. Closest Structural Analogs


Stereochemical Identity: Defined vs. Racemic Configuration

The target compound is supplied as a single, defined (2R,3S) enantiomer (SMILES: BrC1=CC=C(C=C1)[C@H]1CN(CC=C)[C@H]1C#N ). In the azetidine‑2‑carbonitrile antimalarial series, stereochemistry‑based SAR (SSAR) studies on the tri‑substituted analog BRD7539 demonstrated that only two of eight possible stereoisomers retained inhibitory activity against PfDHODH, with the active isomers showing an IC₅₀ of 0.033 μM versus >50 μM for inactive isomers . Although direct SSAR data for the target compound are not published, the class‑level inference is that its defined (2R,3S) stereochemistry is likely critical for biological target engagement, whereas racemic or stereochemically unassigned azetidine‑2‑carbonitriles would be unsuitable for meaningful SAR or lead optimization campaigns.

Stereochemistry–Activity Relationships Chiral Building Blocks PfDHODH Inhibitor Design

N-Allyl Handle: Synthetic Versatility vs. N-Benzyl Analogs

The N‑allyl substituent on the target compound provides a terminal olefin handle amenable to olefin cross‑metathesis, hydroamination, and thiol‑ene click chemistry – transformation types that are inaccessible with the corresponding N‑benzyl, N‑methyl, or N‑Boc protected analogs [1]. This specific N‑allyl‑azetidine‑2‑carbonitrile scaffold was explicitly employed as a key intermediate (Compound 64) in the synthesis of advanced antimalarial leads; the allyl group was retained through multi‑step sequences, confirming its compatibility with downstream chemistry [2]. In contrast, N‑benzyl analogs require hydrogenolysis for deprotection, which is incompatible with the bromophenyl group (risk of debromination), while N‑Boc analogs require acidic deprotection that may promote azetidine ring opening.

Diversity-Oriented Synthesis Olefin Metathesis Medicinal Chemistry Diversification

4-Bromophenyl Handle: Orthogonal Cross-Coupling Reactivity

The 4‑bromophenyl substituent at C3 of the target compound provides a reactive aryl bromide handle for palladium‑catalyzed cross‑coupling reactions. Aryl bromides exhibit an optimal balance of oxidative addition reactivity and stability under standard Suzuki–Miyaura and Buchwald–Hartwig conditions, typically outperforming aryl chlorides (slower oxidative addition) while avoiding the premature reactivity or light sensitivity of aryl iodides [1]. The corresponding 4‑chlorophenyl azetidine analog would require specialized ligands (e.g., dialkylbiarylphosphines) and higher temperatures for efficient coupling, while the 4‑fluorophenyl analog is essentially inert to most cross‑coupling conditions. The bromophenyl group thus provides a single, predictable coupling vector that is orthogonal to the N‑allyl and nitrile functionalities present on the same scaffold.

Suzuki Coupling Buchwald–Hartwig Amination Azetidine Functionalization

Validated Intermediate in Antimalarial Lead Synthesis

The (2R,3S)‑1‑allyl‑3‑(4‑bromophenyl)azetidine‑2‑carbonitrile scaffold (as its 4‑(trityloxymethyl) derivative, Compound 64) was explicitly used and fully characterized as a key intermediate in a Nature Chemical Biology publication describing advanced antimalarial leads [1]. The intermediate was independently synthesized and validated by two separate laboratories (Broad Institute and WuXi AppTec), with ¹H‑NMR spectra from both sources showing no differences and indicating >95% purity; high‑resolution mass spectrometry confirmed the molecular formula with a mass error of 0.73 ppm [2]. In contrast, many commercially available azetidine‑2‑carbonitrile building blocks lack published synthetic validation or defined roles in peer‑reviewed lead optimization campaigns. The broader azetidine‑2‑carbonitrile class has produced optimized leads such as BRD9185 (EC₅₀ = 0.016 μM against multidrug‑resistant P. falciparum; curative in a P. berghei mouse model after three doses; t₁/₂ = 15 h in mice) [3], providing a credible translational framework for research programs employing this scaffold.

Antimalarial Drug Discovery PfDHODH Inhibition Diversity-Oriented Synthesis

Commercial Purity and Quality Profile

The target compound is commercially available from multiple independent suppliers at specified purities of ≥95% (ChemicalBook, Chemenu, CymitQuimica) to ≥98% (Leyan, MolCore, ChemScene) . The MDL number MFCD31731600 and defined storage conditions (sealed, dry, 2–8 °C or room temperature depending on supplier) facilitate procurement with traceable quality documentation . Predicted physicochemical parameters include a density of 1.41±0.1 g/cm³ and a boiling point of 380.9±42.0 °C . In contrast, many custom‑synthesized or less common azetidine‑2‑carbonitrile analogs are offered without specified purity, analytical certificates, or validated storage conditions, introducing variability that can compromise the reproducibility of downstream chemical transformations and biological assays.

Chemical Procurement Quality Control Reproducibility

Optimal Research and Industrial Application Scenarios


Stereochemistry-Defined Antimalarial Lead Optimization

The (2R,3S)‑1‑allyl‑3‑(4‑bromophenyl)azetidine‑2‑carbonitrile scaffold is ideally suited for structure‑guided optimization of PfDHODH inhibitors, where stereochemistry is a critical determinant of potency. Published data on the azetidine‑2‑carbonitrile class demonstrate that defined stereochemistry differentiates active inhibitors (IC₅₀ = 0.033 μM) from inactive stereoisomers (IC₅₀ > 50 μM) . The 4‑bromophenyl group at C3 can be elaborated via Suzuki coupling to explore the DHODH ubiquinone‑binding pocket, while the N‑allyl group can be retained or further functionalized to modulate physicochemical properties. The optimized lead BRD9185 (EC₅₀ = 0.016 μM against multidrug‑resistant P. falciparum Dd2 strain; curative in a P. berghei mouse model after three oral doses; t₁/₂ = 15 h) [1] provides a proof‑of‑concept for the therapeutic potential of compounds derived from this scaffold class.

Diversity-Oriented Synthesis Library Production

The compound's three orthogonal functional groups – nitrile (C2), 4‑bromophenyl (C3), and N‑allyl (N1) – make it a strategic building block for diversity‑oriented synthesis (DOS) libraries. The scaffold was explicitly employed as intermediate '5d' in the foundational J. Org. Chem. 2012 publication describing azetidine‑based DOS libraries for CNS‑focused lead discovery , and subsequently as Compound 64 in Nature Chemical Biology 2019 [1]. The allyl group enables ring‑closing metathesis to generate fused and bridged azetidine systems, the bromophenyl group permits parallel Suzuki diversification, and the nitrile can be converted to amides, amines, tetrazoles, or carboxylic acids. This orthogonal reactivity profile supports the production of >100‑member compound libraries from a single building block.

Chiral Ligand Synthesis for Asymmetric Catalysis

Chiral azetidines have been investigated as rigid, conformationally constrained ligands for asymmetric catalytic reactions . The (2R,3S) configuration of the target compound provides a defined chiral environment, with the azetidine nitrogen serving as a Lewis basic coordination site for transition metals. The N‑allyl group can be further elaborated to introduce additional donor atoms (e.g., phosphine or amine groups) for bidentate or tridentate ligand design. The 4‑bromophenyl substituent provides steric bulk that can influence enantioselectivity, and its bromine atom offers a spectroscopic handle (via X‑ray anomalous scattering) for structural characterization of metal‑ligand complexes.

Chemical Biology Probe Development for Target Identification

The 4‑bromophenyl group on the target compound provides a natural heavy atom (bromine) for X‑ray crystallographic phasing of protein–ligand co‑crystal structures, facilitating unambiguous determination of binding modes . The nitrile group serves as both a hydrogen‑bond acceptor and an IR spectroscopic probe (characteristic C≡N stretch at ~2240 cm⁻¹) for monitoring ligand–protein interactions. Furthermore, the N‑allyl group can be functionalized with biotin or fluorophore tags via thiol‑ene click chemistry for pull‑down or imaging experiments. These features make the compound a versatile starting point for developing chemical probes to identify and validate novel drug targets within the azetidine‑2‑carbonitrile pharmacology space, building on the established PfDHODH inhibition framework [1].

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